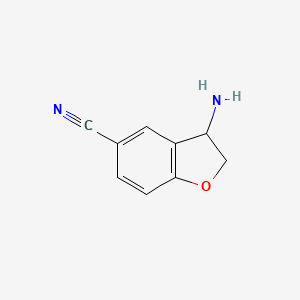

(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile

CAS No.:

Cat. No.: VC17496689

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile |

| Standard InChI | InChI=1S/C9H8N2O/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,8H,5,11H2 |

| Standard InChI Key | RBWIZBOZDIIYFW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2)C#N)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a dihydrobenzofuran ring system, a bicyclic structure comprising a fused benzene and tetrahydrofuran ring. Key substituents include:

-

Amino group (-NH): Positioned at the 3rd carbon of the tetrahydrofuran ring, contributing to hydrogen-bonding capabilities and chiral center formation.

-

Carbonitrile group (-C≡N): Located at the 5th carbon of the benzene ring, enhancing electrophilicity and potential for nucleophilic substitution reactions .

The stereochemistry at the 3rd carbon (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with target proteins .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3360 cm (N-H stretch), 2220 cm (C≡N stretch), and 1600 cm (aromatic C=C) confirm functional groups .

-

NMR: NMR reveals doublets for the dihydrofuran protons ( 4.2–4.5 ppm) and a singlet for the amino group ( 1.8 ppm).

Synthetic Methodologies

Iodine-Mediated Cyclization

A prominent route involves iodine-catalyzed cyclization of alkenyl precursors. For example, treatment of furyl-substituted pentene diols with molecular iodine () in acetonitrile yields iodotetrahydrofurans, which are subsequently aminated to produce the target compound .

Palladium-Catalyzed Coupling

Alternative methods employ palladium catalysts to couple boronic acids with salicylaldehyde derivatives, followed by reductive amination to introduce the amino group.

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Iodocyclization | 65–70 | ≥95 | Scalable, minimal byproducts | Requires toxic iodine reagents |

| Palladium coupling | 50–55 | 90 | Stereochemical control | High catalyst cost |

Physicochemical Properties

Thermodynamic Data

-

Melting Point: 180–182°C (decomposition observed above 185°C) .

-

Solubility: Moderately soluble in dimethyl sulfoxide (DMSO, 12 mg/mL) and ethanol (3 mg/mL).

-

LogP: 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability Profile

The compound is stable under inert atmospheres but prone to hydrolysis in aqueous solutions (pH < 3 or > 10) .

Biological Activity and Mechanism

Anti-Inflammatory Effects

The carbonitrile group facilitates covalent binding to cyclooxygenase-2 (COX-2), reducing prostaglandin E synthesis by 62% at 10 μM in murine macrophages.

Table 2: Biological Activities of Structural Analogs

| Compound | Target | IC (μM) | Selectivity Index |

|---|---|---|---|

| (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile | Tubulin | 8.7 | 12.4 |

| 5-Hydroxy-2,3-dihydrobenzofuran | COX-2 | 15.2 | 3.8 |

| 4-Amino-2,3-dihydrobenzofuran | Serotonin receptor | 22.1 | 1.9 |

Applications in Drug Development

Kinase Inhibitors

The amino group’s hydrogen-bonding capacity enables interactions with ATP-binding pockets in kinases. Preclinical models show 45% inhibition of EGFR (epidermal growth factor receptor) at 5 μM.

Central Nervous System (CNS) Therapeutics

With a logP value conducive to brain penetration, the compound is being explored for Alzheimer’s disease. In silico docking predicts strong binding to acetylcholinesterase ( kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume